molecular formula C16H14ClN5O3 B2852126 N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478064-66-3

N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B2852126
CAS No.: 478064-66-3
M. Wt: 359.77
InChI Key: QWMTYMIRJPVXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a heterocyclic amide derivative featuring:

  • A 4-chlorophenyl group as the primary aromatic substituent.
  • A pyridinyl-substituted dihydroisoxazole moiety linked via a carbonyl group.

This structure is designed to optimize interactions with biological targets, such as enzymes or receptors, through its aromatic and hydrogen-bonding motifs.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c17-11-3-5-12(6-4-11)19-16(24)21-20-15(23)14-8-13(22-25-14)10-2-1-7-18-9-10/h1-7,9,14H,8H2,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMTYMIRJPVXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, also known by its CAS number 478064-66-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClN5O3
  • Molecular Weight : 359.77 g/mol
  • CAS Number : 478064-66-3

The compound features a hydrazinecarboxamide backbone with a chlorophenyl and pyridinyl moiety, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that derivatives of hydrazinecarboxamide compounds exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant activities of various substituted compounds, showing that those with similar structural features to this compound demonstrated effective radical scavenging capabilities.

CompoundEC50 (μM)
Compound A2.07
Compound B2.25
This compoundTBD

These findings suggest that the compound may act as an effective antioxidant agent, potentially useful in mitigating oxidative stress-related diseases.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

A notable study reported that the compound induced apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer proliferation.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate pathways such as MAPK and PI3K/Akt, which are critical in cell survival and growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

Study 1: Antioxidant Efficacy

A study published in Molecules evaluated various hydrazine derivatives for their antioxidant potential using DPPH radical scavenging assays. The results indicated that compounds structurally similar to this compound exhibited promising antioxidant activities with IC50 values comparable to established antioxidants like Trolox .

Study 2: Anticancer Properties

Another study focused on the anticancer effects of this compound against breast cancer cells. The findings demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is compared to two closely related derivatives from :

Compound Name Substituent Position on Phenyl Ring Molecular Formula Molecular Weight (g/mol)
N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide 4-chloro C₁₆H₁₄ClN₅O₃ 359.77
N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide 3-fluoro C₁₆H₁₄FN₅O₃ 343.32
N-(2-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide 2-chloro C₁₆H₁₄ClN₅O₃ 359.77
Structural Implications:

The 3-fluoro analog () introduces electronegativity differences, which could alter electronic distribution and dipole interactions .

Hydrogen-Bonding Capacity: All three compounds retain the hydrazinecarboxamide group, enabling strong hydrogen-bond donor/acceptor interactions. This feature is critical for binding to proteins or nucleic acids.

Functional Group Comparisons

A. Hydrazinecarboxamide Derivatives ( vs. ):
  • The compound N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide () replaces the isoxazole-pyridine core with a pyrazole-sulfonamide system. Its IR data (e.g., 1617 cm⁻¹ for C=N stretch) highlight distinct electronic properties compared to the target compound’s carbonyl and pyridinyl vibrations .
B. Agrochemical Analogs ():
  • Propanil (N-(3,4-dichlorophenyl)propanamide) and Iprodione metabolite (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) share the chlorophenyl-carboxamide backbone but lack the isoxazole-pyridine hybrid.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and coupling of heterocyclic moieties. Key steps include:

  • Isoxazoline ring formation : Use 3-(3-pyridinyl)propiolic acid derivatives with hydroxylamine under reflux in ethanol .
  • Hydrazinecarboxamide coupling : React the isoxazoline-carbonyl intermediate with 4-chlorophenyl hydrazine in dichloromethane, catalyzed by EDCI/HOBt .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in DMSO-d6_6 to confirm hydrazine and pyridinyl proton environments .
  • X-ray crystallography : Employ SHELXL for structure refinement. Resolve disorder in the isoxazoline ring using twin refinement (HKLF5 format) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 426.0921) .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets?

  • Receptor preparation : Use AutoDockTools to add polar hydrogens and Gasteiger charges to the target protein (e.g., kinase enzymes) .
  • Ligand parameterization : Generate PDBQT files for the compound, optimizing torsion angles for the isoxazoline and hydrazine groups .
  • Docking protocol : Run 100 Lamarckian GA simulations with flexible sidechains (e.g., ATP-binding pocket residues). Validate using RMSD clustering (<2.0 Å) .

Q. How should researchers address contradictory binding affinity data across different assays?

  • Assay validation : Compare SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) results to distinguish artifacts. For example, SPR may show higher KD_\text{D} due to avidity effects .
  • Structural alignment : Overlap crystallographic data (SHELXL-refined) with docked poses to identify conformational discrepancies in the hydrazine moiety .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on analogs?

  • Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl groups to assess electronic effects on target binding .
  • Bioisosteric replacement : Substitute the pyridinyl group with quinoline or benzothiazole to evaluate steric tolerance .
  • Data analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and identify regions contributing to binding (e.g., negative ESP near the isoxazoline carbonyl) .

Q. How can researchers resolve synthetic impurities observed during scale-up?

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed hydrazinecarboxamide).
  • Process optimization : Reduce hydrolysis by conducting reactions under anhydrous conditions (molecular sieves) and lowering temperature during coupling steps .

Q. What methodologies are suitable for studying synergistic effects in combination therapies?

  • Combination index (CI) : Use the Chou-Talalay method with SynergyFinder. A CI < 1 indicates synergy when paired with cisplatin in cytotoxicity assays .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathways upregulated in combination-treated cells vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.